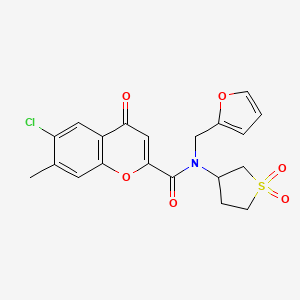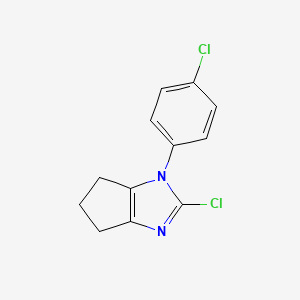
4-amino-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features a pyrazole ring with an amino group at the 4-position and a keto group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazol-3(2H)-one can be achieved through several methods:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 1,3-dicarbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Amination of Pyrazolones: Another method involves the direct amination of pyrazolones. This can be achieved using amines under suitable reaction conditions, often involving catalysts or specific solvents to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-1H-pyrazol-3(2H)-one may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow processes, advanced catalytic systems, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of 4-Amino-1H-pyrazol-3(2H)-one.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazolones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1H-pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is investigated for its potential use in the development of novel materials, including polymers and coordination complexes.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-Amino-1H-pyrazol-3(2H)-one depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary based on the derivative and its intended use.
Materials Science: In materials applications, the compound’s structure allows it to form stable complexes with metals, influencing the properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
4-Amino-1H-pyrazole: Lacks the keto group, which affects its reactivity and applications.
3-Amino-1H-pyrazol-4(5H)-one:
1H-Pyrazol-3-ol: Contains a hydroxyl group instead of an amino group, influencing its chemical behavior and applications.
The uniqueness of 4-Amino-1H-pyrazol-3(2H)-one lies in its specific arrangement of functional groups, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C3H5N3O |
|---|---|
Molekulargewicht |
99.09 g/mol |
IUPAC-Name |
4-amino-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1-2H,4H2,(H,6,7) |
InChI-Schlüssel |
USGNZHHNWYDCTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=O)C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)







